An In-depth Technical Guide to [2,2'-Bipyridine]-4,4'-dicarbaldehyde: Properties, Synthesis, and Applications in Research and Development
An In-depth Technical Guide to [2,2'-Bipyridine]-4,4'-dicarbaldehyde: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
CAS Number: 99970-84-0
Chemical Name: [2,2'-Bipyridine]-4,4'-dicarbaldehyde
This technical guide provides a comprehensive overview of [2,2'-Bipyridine]-4,4'-dicarbaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry, materials science, and diagnostics. Its unique structure, featuring a bipyridine core with two aldehyde functional groups, makes it a valuable building block for the synthesis of a wide range of derivatives, including Schiff bases, metal complexes, and covalent organic frameworks (COFs).
Physicochemical and Spectroscopic Properties
[2,2'-Bipyridine]-4,4'-dicarbaldehyde is an off-white to light yellow solid.[1] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₂ | [2][3][4] |
| Molecular Weight | 212.20 g/mol | [2][3][4] |
| Melting Point | 188 °C (decomposes) | [1][2] |
| Boiling Point (Predicted) | 434.4 ± 45.0 °C | [1] |
| Density (Predicted) | 1.289 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.03 ± 0.30 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2-8°C | [1] |
Synthesis and Experimental Protocol
[2,2'-Bipyridine]-4,4'-dicarbaldehyde is primarily synthesized through the oxidation of 4,4'-dimethyl-2,2'-bipyridine. The following is a representative experimental protocol.
Synthesis of [2,2'-Bipyridine]-4,4'-dicarbaldehyde
Objective: To synthesize [2,2'-Bipyridine]-4,4'-dicarbaldehyde from 4,4'-dimethyl-2,2'-bipyridine.
Materials:
-
4,4'-dimethyl-2,2'-bipyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Nitrogen gas
-
Standard reflux apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a 100 mL two-necked round-bottomed flask, add 4,4'-dimethyl-2,2'-bipyridine (500 mg, 2.71 mmol, 1.0 eq.).
-
Add 1,4-dioxane dropwise with stirring until the starting material is completely dissolved.
-
Bubble nitrogen gas through the solution for 15 minutes to create an inert atmosphere.
-
Under a nitrogen counterflow, add selenium dioxide (663 mg, 5.97 mmol, 2.2 eq.).
-
Heat the reaction mixture to reflux and maintain for 44 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard laboratory techniques.
Applications in Research and Drug Development
The aldehyde functionalities of [2,2'-Bipyridine]-4,4'-dicarbaldehyde make it a highly reactive precursor for the synthesis of various derivatives with applications in medicinal chemistry and bio-sensing.
Schiff Base Formation and Bioactive Metal Complexes
The aldehyde groups readily undergo condensation reactions with primary amines to form Schiff bases. These Schiff base ligands can then be used to chelate various metal ions, forming metal complexes with potential biological activities. Derivatives of 2,2'-bipyridine have been explored for their anticancer, antibacterial, and antitumour properties.[5] The bipyridine core itself is a well-established pharmacophore in medicinal chemistry.
Fluorescent Sensing Applications
The bipyridine scaffold is a key component in many fluorescent chemosensors. The aldehyde groups of [2,2'-Bipyridine]-4,4'-dicarbaldehyde can be modified to create sensors for various analytes, including metal ions. The following protocol is adapted from a similar bipyridine-based sensor and illustrates a general workflow for developing a fluorescence-based assay.
Experimental Protocol: Fluorescence Titration for Metal Ion Sensing
Objective: To evaluate the efficacy of a [2,2'-Bipyridine]-4,4'-dicarbaldehyde derivative as a fluorescent sensor for a specific metal ion.
Materials:
-
Synthesized fluorescent sensor (derivative of [2,2'-Bipyridine]-4,4'-dicarbaldehyde)
-
High-purity solvents (e.g., DMSO, buffered aqueous solution)
-
Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂) of known concentration
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the fluorescent sensor in a suitable solvent like DMSO.
-
Preparation of Working Solution: Dilute the stock solution with a buffer (e.g., HEPES, pH 7.4) to a final concentration in the micromolar range (e.g., 1-10 µM). The final DMSO concentration should be kept low (<1%).
-
Instrumentation Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Record a blank spectrum using the buffer solution.
-
-
Initial Measurement: Place the working solution of the sensor in a quartz cuvette and record its initial fluorescence emission spectrum (F₀).
-
Titration:
-
Make successive small additions of a metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate.
-
Record the new fluorescence emission spectrum (F).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
Analyze the data to determine the binding affinity and selectivity of the sensor.
-
Conclusion
[2,2'-Bipyridine]-4,4'-dicarbaldehyde is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its aldehyde groups provide a robust platform for the development of novel compounds with significant potential in drug discovery, diagnostics, and materials science. The information and protocols provided in this guide serve as a foundational resource for researchers and scientists looking to explore the applications of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,2'-Bipyridine-4,4'-dicarboxaldehyde | C12H8N2O2 | CID 4171663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,2 -Bipyridine-4,4 -dicarboxaldehyde 95 99970-84-0 [sigmaaldrich.com]
- 5. Synthesis and Characterization of 2,2â-Bipyridyl-5,5â-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [file.scirp.org]
